molecular formula C14H12O3 B066933 3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 176212-48-9

3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B066933
CAS No.: 176212-48-9
M. Wt: 228.24 g/mol
InChI Key: SWVDMIKPVOEKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid, also known as HMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HMBP is a biphenyl derivative that has a hydroxymethyl group attached to one of its phenyl rings.

Scientific Research Applications

  • Synthesis and Characterization of Organotin(IV) Carboxylates : Organotin(IV) carboxylates synthesized using 2′,4′-difluoro-4-hydroxy-[1,1′]-biphenyl-3-carboxylic acid showed potential antibacterial and antifungal activities. These compounds were characterized using UV–vis, IR, NMR spectroscopy, and mass spectrometry, revealing a trigonal bipyramidal geometry around the tin atom (Ahmad et al., 2002).

  • Electrochemically Induced Reactions : Electro-induced reactions starting from 1,4-dichlorobenzene led to the synthesis of derivatives such as 3',5'-di-tert-butyl-4'-hydroxy-1,1'-biphenyl-4-carboxylic acid. These reactions demonstrate the functionalization of biphenyl derivatives (Combellas et al., 1993).

  • Biological and Complexing Activity : 3-Hydroxymethyl-1,4-dihydro-4-oxoquinoline, related to the compound of interest, showed promising binding and complexing activity. Its synthesis was motivated by its potential biological activities, especially as an antibacterial agent (Milata et al., 2019).

  • Synthesis of Biphenyl Derivatives : The reaction involving ethoxymethylenemalononitrile and ethyl 4-phenylacetoacetate led to various derivatives, such as ethyl 1,1′-biphenyl-6-amino-5-cyano-2-hydroxy-3-carboxylate, demonstrating the synthetic versatility of biphenyl carboxylic acids (Schmidt & Kores, 1988).

  • Anti-Tobacco Mosaic Virus Activity : Compounds related to the biphenyl carboxylic acids showed significant anti-Tobacco Mosaic Virus activity, indicating potential applications in plant protection or virology (Wu et al., 2018).

  • Synthesis of Ethers and Esters : The synthesis of various ethers and esters containing a tetrahydropyran ring from 3-hydroxy acids derived from 6-methyl-5-hepten-2-one showcases the applicability of hydroxymethyl carboxylic acids in organic synthesis (Hanzawa et al., 2012).

Mechanism of Action

Target of Action

It’s known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is likely related to its boronic ester moiety. In Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid are likely related to its role in Suzuki–Miyaura coupling. This reaction allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the stability of boronic esters can pose challenges in terms of their removal at the end of a sequence if required .

Result of Action

The result of the action of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid is likely the formation of new carbon–carbon bonds via Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 3’-(Hydroxymethyl)-[1,1’-biphenyl]-3-carboxylic acid can be influenced by various environmental factors. Therefore, the introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .

Properties

IUPAC Name

3-[3-(hydroxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVDMIKPVOEKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70602494
Record name 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176212-48-9
Record name 3'-(Hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70602494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.